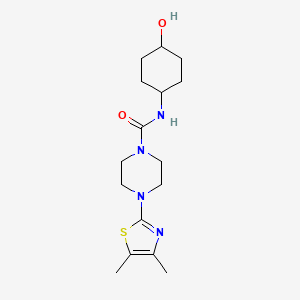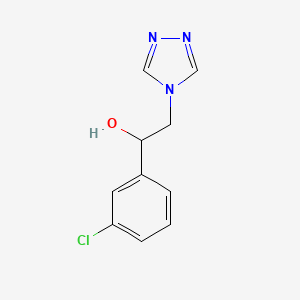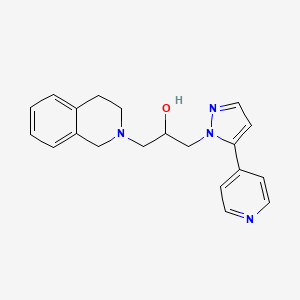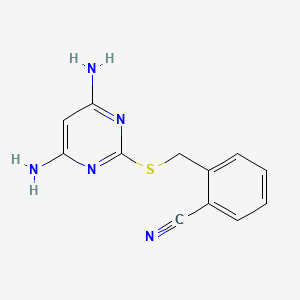![molecular formula C13H13F3N2O2 B6636805 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)
1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. This compound has been extensively studied for its potential applications as a research tool in the field of pharmacology and biochemistry.
Wirkmechanismus
The mechanism of action of 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol involves the activation of beta-adrenergic receptors. Upon binding to these receptors, the compound induces a conformational change that leads to the activation of intracellular signaling pathways. These pathways ultimately result in the physiological and biochemical effects of beta-adrenergic receptor activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol are dependent on the tissue and receptor subtype being activated. In the heart, the compound increases the rate and force of contraction, while in the lungs, it relaxes the smooth muscles and dilates the airways. In skeletal muscles, the compound increases the rate of glycogenolysis and enhances muscle contraction. These effects make the compound an important tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol in lab experiments are its high potency and selectivity for beta-adrenergic receptors. This makes it an ideal tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation. However, the limitations of using this compound are its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research on 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol. One direction is the development of more selective and potent beta-adrenergic receptor agonists. Another direction is the study of the compound's effects on different tissues and receptor subtypes. Additionally, the compound's potential as a therapeutic agent for various diseases such as asthma and heart failure can be explored. Finally, the development of novel synthetic methods for the compound can also be an area of future research.
Conclusion:
In conclusion, 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a chemical compound that has been extensively studied for its potential applications as a research tool in the field of pharmacology and biochemistry. The compound's selective activation of beta-adrenergic receptors makes it an important tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation. The future directions for research on this compound include the development of more selective and potent beta-adrenergic receptor agonists, the study of the compound's effects on different tissues and receptor subtypes, and the exploration of its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol involves the reaction between 3-(trifluoromethyl)phenol and 1-(pyrazol-1-yl)propan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the product. The purity of the compound is ensured by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol has been extensively used as a research tool in the field of pharmacology and biochemistry. The compound is known to selectively activate beta-adrenergic receptors, which are present in various tissues such as the heart, lungs, and skeletal muscles. This property of the compound makes it an important tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation.
Eigenschaften
IUPAC Name |
1-pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)10-3-1-4-12(7-10)20-9-11(19)8-18-6-2-5-17-18/h1-7,11,19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOCZHQCSXGKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CN2C=CC=N2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-6-[2-(1H-indol-3-yl)ethylamino]-N,2-dimethylpyrimidine-4-carboxamide](/img/structure/B6636727.png)
![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)

![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)





![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)
